molecular formula C19H15N3O B2916777 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide CAS No. 1396707-20-2

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide

Cat. No.: B2916777
CAS No.: 1396707-20-2
M. Wt: 301.349
InChI Key: XTJCQJYRLPVOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[1,5-a]pyridine core linked to a naphthamide moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . Another approach utilizes N-aminopyridinium ylides in a [3+2] cycloaddition reaction with ynals to form the pyrazolo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine core.

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of the kinase, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide is unique due to its specific structural features that confer distinct biological activities. Its ability to act as a kinase inhibitor makes it particularly valuable in cancer research .

Properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c23-19(17-9-5-7-14-6-1-2-8-16(14)17)20-12-15-13-21-22-11-4-3-10-18(15)22/h1-11,13H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJCQJYRLPVOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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